molecular formula C7H11ClN2O3S2 B13254038 2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride

2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride

Cat. No.: B13254038
M. Wt: 270.8 g/mol
InChI Key: KHXOPZINNCVDAE-UHFFFAOYSA-N
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Description

2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride ( 2060062-14-6) is a high-value chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound features a 1,3,4-thiadiazole heterocycle, a privileged structure known to exhibit a broad spectrum of biological activities, including potent antibacterial properties . The molecule is structurally engineered with a reactive sulfonyl chloride group, making it an essential intermediate for the synthesis of more complex sulfone- and sulfonamide-containing molecules . Its primary research application is in the design and synthesis of novel antibacterial agents. Patent literature indicates that sulfone-substituted heterocyclic urea compounds derived from this core structure show promise in combating bacterial infections, including those caused by drug-resistant strains . The 1,3,4-thiadiazole ring system acts as a key pharmacophore, contributing to the molecule's ability to interact with biological targets, while the isopropyl substituent at the 5-position allows for fine-tuning of physicochemical properties like lipophilicity and steric bulk . The reactive sulfonyl chloride handle facilitates conjugation under standard conditions, enabling researchers to efficiently create targeted libraries of potential drug candidates for screening. This product is offered with a high purity specification (95%+) and is intended for research applications in a controlled laboratory environment. It is supplied with cold-chain transportation to ensure stability. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11ClN2O3S2

Molecular Weight

270.8 g/mol

IUPAC Name

2-(2-oxo-5-propan-2-yl-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H11ClN2O3S2/c1-5(2)6-9-10(7(11)14-6)3-4-15(8,12)13/h5H,3-4H2,1-2H3

InChI Key

KHXOPZINNCVDAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=O)S1)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Oxo-5-(propan-2-yl)-2,3-dih

Biological Activity

2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride is a compound belonging to the thiadiazole class, characterized by its unique structure that includes a sulfonyl chloride moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Molecular Formula: C7_7H11_{11}ClN2_2O3_3S
Molecular Weight: 270.8 g/mol
IUPAC Name: 2-(2-oxo-5-propan-2-yl-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride functional group allows for nucleophilic attacks by biological molecules, potentially leading to enzyme inhibition or modulation of signaling pathways.
  • Thiadiazole Ring Reactivity : The thiadiazole ring can participate in interactions with proteins and nucleic acids, influencing cellular processes.

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride have shown activity against various pathogens:

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition
Candida albicansInhibition
Escherichia coliModerate inhibition

Anticancer Potential

The compound's potential as an anticancer agent is also being explored. Thiadiazole derivatives have been linked to the inhibition of thioredoxin reductase (TrxR), an important target in cancer therapy:

  • TrxR Inhibition : Compounds similar to the target compound have demonstrated selective inhibition of TrxR, leading to reduced cancer cell viability in vitro.
  • Cell Line Studies : Preliminary studies on human cancer cell lines indicate that these compounds can induce apoptosis and inhibit proliferation.

Case Studies

Several studies have reported on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A series of thiadiazoles were synthesized and tested for their biological activities. Notably, compounds with alkyl substituents exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts.
    • Study Findings : The introduction of an isopropyl group at the 5-position significantly improved the activity against Staphylococcus aureus and Candida albicans.
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents affect biological activity. The presence of electron-withdrawing groups on the thiadiazole ring has been correlated with increased potency against various targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other thiadiazole and sulfonyl chloride derivatives allow for critical comparisons. Below is an analysis based on synthesis, reactivity, and physical properties:

Structural Analogues in Thiadiazole Chemistry

  • α,α’-[5,5'-(3-Oxapentane-1,5-dithio)bis(2-imino-3,4-dihydro-1,3,4-thiadiazol-3-yl)]-p-xylene (5d): Structure: Contains two thiadiazole rings linked via a 3-oxapentane dithio bridge and a p-xylene spacer. Properties: Higher molecular complexity (yield: 68%, mp: 270°C decomposition) due to bis-thiadiazole architecture, enhancing thermal stability but reducing solubility in polar solvents . Comparison: The absence of a sulfonyl chloride group in 5d limits its reactivity compared to the target compound, which is tailored for nucleophilic substitution.
  • α,α’-[5,5'-(1,4-Phenylenemethyledithio)bis(2-imino-2,3-dihydro-1,3,4-thiadiazol-3-yl)]-p-xylene (5h): Structure: Features aromatic phenyl groups and bis-thiadiazole units. Properties: Exceptional thermal stability (mp: 340°C decomposition), attributed to π-π stacking and rigid aromatic spacers .

Functional Analogues: Sulfonyl Chlorides and Oxadiazoles

  • 2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride: Structure: Replaces the thiadiazole’s sulfur with oxygen, forming an oxadiazole ring. Properties: Molecular weight = 254.69 g/mol (C₇H₁₁ClN₂O₄S). Comparison: Thiadiazole-based compounds generally exhibit higher thermal stability due to sulfur’s lower electronegativity and larger atomic radius.

Key Research Findings

Thermal Stability: Bis-thiadiazoles (e.g., 5h) exhibit superior thermal stability (mp > 300°C) compared to monosubstituted derivatives, attributed to aromatic stacking and rigid backbones .

Reactivity: Sulfonyl chloride groups enhance electrophilicity, making the target compound more reactive than non-sulfonated analogs like 5d or 5g .

Steric Effects : The propan-2-yl group in the target compound may hinder crystallization, contrasting with planar phenyl-substituted analogs that form stable crystals .

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